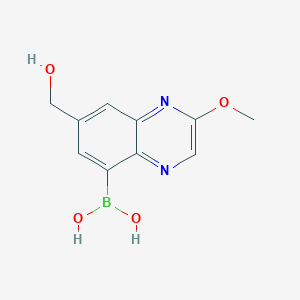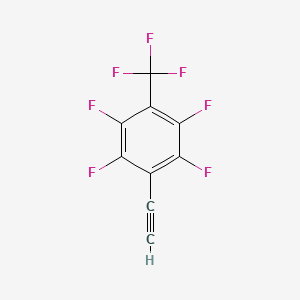
1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C9HF7. This compound is characterized by the presence of an ethynyl group and multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability .
Méthodes De Préparation
The synthesis of 1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene.
Reaction Conditions: The ethynylation process is carried out using reagents like acetylene gas in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding carbonyl compounds or reduction reactions to form alkanes.
Coupling Reactions: The ethynyl group allows the compound to participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Applications De Recherche Scientifique
1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is used in various scientific research fields:
Mécanisme D'action
The mechanism of action of 1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its ethynyl and fluorine groups. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the reaction conditions and the nature of the target molecules . The compound’s unique electronic properties, imparted by the fluorine atoms, play a crucial role in its reactivity and selectivity in various chemical reactions .
Comparaison Avec Des Composés Similaires
1-Ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene can be compared with other similar fluorinated aromatic compounds:
1-Ethynyl-4-(trifluoromethyl)benzene: This compound lacks the additional fluorine atoms present in this compound, resulting in different reactivity and stability.
4-Ethynyl-α,α,α-trifluorotoluene: Similar to the previous compound, it has fewer fluorine atoms and exhibits different chemical properties.
4-(Trifluoromethyl)phenylacetylene: This compound also has an ethynyl group but differs in the position and number of fluorine atoms, affecting its reactivity and applications.
Propriétés
Numéro CAS |
61794-56-7 |
|---|---|
Formule moléculaire |
C9HF7 |
Poids moléculaire |
242.09 g/mol |
Nom IUPAC |
1-ethynyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9HF7/c1-2-3-5(10)7(12)4(9(14,15)16)8(13)6(3)11/h1H |
Clé InChI |
ZIKCIEVMHMODFF-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


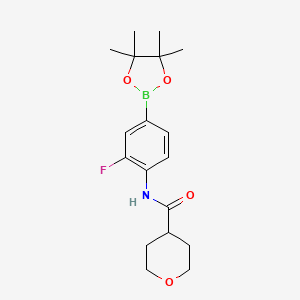
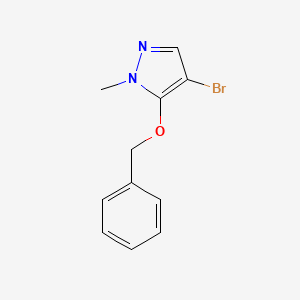
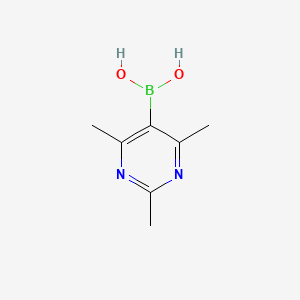
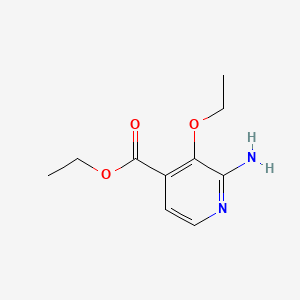
![[4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol](/img/structure/B13923220.png)
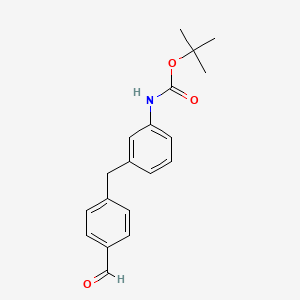
![5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13923240.png)
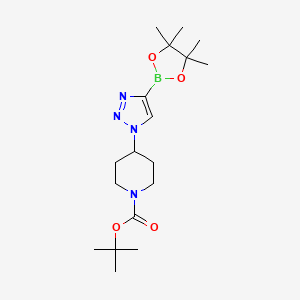
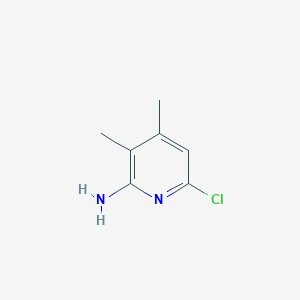
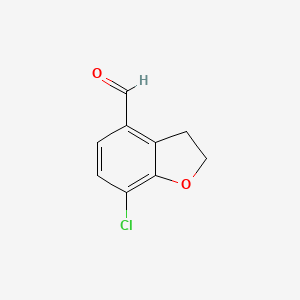
![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)

![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)
